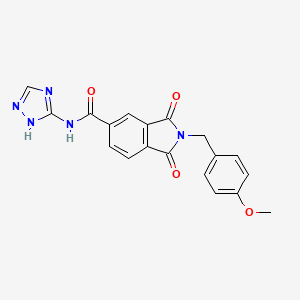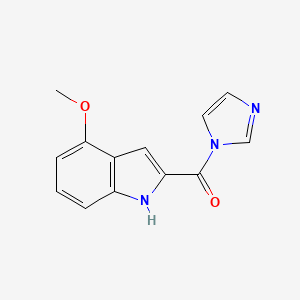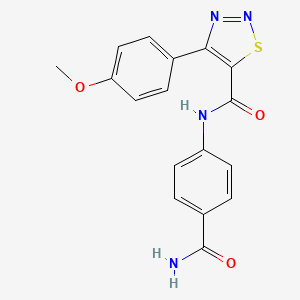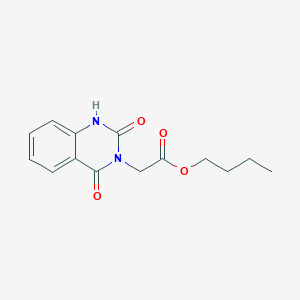
2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a dioxoisoindole core, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 4-methoxybenzylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 3-amino-1,2,4-triazole under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl groups in the isoindole core can be reduced to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore. The compound may inhibit enzymes or modulate receptor activity through these interactions, affecting various biological pathways .
Comparison with Similar Compounds
- 2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide
- N-(4-methoxybenzyl)-1,2,4-triazole-3-carboxamide
Uniqueness: 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a methoxybenzyl group, a dioxoisoindole core, and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C19H15N5O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-dioxo-N-(1H-1,2,4-triazol-5-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H15N5O4/c1-28-13-5-2-11(3-6-13)9-24-17(26)14-7-4-12(8-15(14)18(24)27)16(25)22-19-20-10-21-23-19/h2-8,10H,9H2,1H3,(H2,20,21,22,23,25) |
InChI Key |
BMSPHXCUFNEHDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11009984.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B11009989.png)
![3,4-dimethoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B11009993.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11010009.png)
![N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010015.png)
![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11010016.png)

![6-fluoro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11010028.png)

![N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11010047.png)


![2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010065.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11010070.png)
